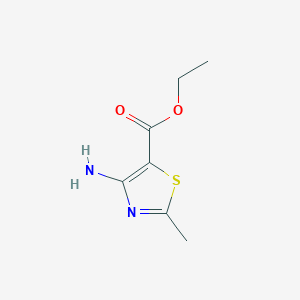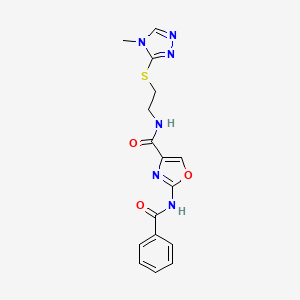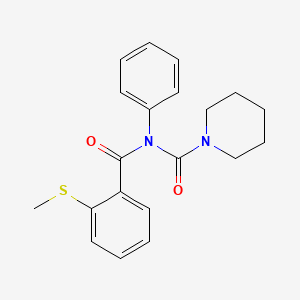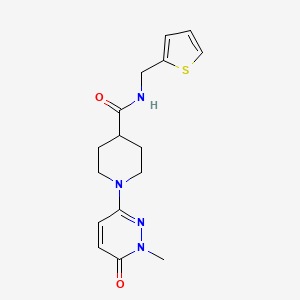
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THPPB and is known for its ability to modulate the activity of certain ion channels in the body. In
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activities : Novel derivatives of pyrazole-3-carboxylate and benzofuran have been synthesized and assessed for their antibacterial and antifungal activities. These compounds have shown promise in combating Gram-positive, Gram-negative bacteria, and fungi, highlighting the potential of such heterocyclic compounds in developing new antimicrobial agents (Siddiqui et al., 2013).
Antitumor Activities : Certain pyrazole derivatives have been evaluated for their ability to inhibit the growth of tumor cell lines, suggesting the potential application of such compounds in cancer research and treatment strategies (Popsavin et al., 2002).
Chemical Synthesis Methodologies
Catalyst-Free Synthesis : Research into efficient, catalyst-free synthetic pathways for creating novel classes of compounds, such as N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, has been conducted. These studies emphasize the advancement in synthetic chemistry techniques, enabling the rapid and environmentally friendly production of complex molecules (Liu et al., 2014).
Microwave-Assisted Synthesis : The development of microwave-assisted synthesis techniques for tetrazolyl pyrazole amides has been reported. This method offers a more time-efficient and possibly more selective approach to synthesizing compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNVTAKVNFRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2703099.png)
![2-[2-(1H-imidazol-1-yl)ethoxy]aniline](/img/structure/B2703103.png)


![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)
![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2703110.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)
